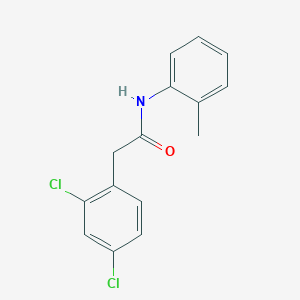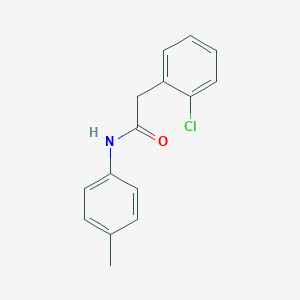![molecular formula C17H16N4O2S B270284 N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTA belongs to the class of compounds known as 1,2,4-triazoles, which have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of DNA synthesis and cell cycle progression, the modulation of oxidative stress and inflammation, and the regulation of key signaling pathways involved in cell growth and survival. N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide for lab experiments is its high yield and purity, which makes it easy to obtain and work with. N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide also exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, including the development of novel formulations and delivery strategies to improve its solubility and bioavailability in vivo. Other potential areas of research include the identification of new targets and signaling pathways involved in N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide's antitumor and antifungal activities, as well as the evaluation of its potential synergistic effects with other chemotherapeutic agents. Overall, N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide shows great promise as a potential therapeutic agent for the treatment of cancer and fungal infections, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the reaction of 4-methoxybenzoyl chloride with 4-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been found to exhibit potent antitumor activity in several cancer cell lines, including breast, lung, and colon cancer. N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been found to exhibit antifungal activity against several strains of Candida albicans, a common fungal pathogen that causes infections in humans.
Propiedades
Nombre del producto |
N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C17H16N4O2S |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-23-15-9-7-13(8-10-15)19-16(22)11-24-17-20-18-12-21(17)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,22) |
Clave InChI |
SNORFLWZHIYIPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















